Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a 2-phenoxyethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and 2-phenoxyethyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzyl and phenoxyethyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. This compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl piperazine-1-carboxylate
- Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-phenoxyethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
918480-83-8 |
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Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c23-20(25-17-18-7-3-1-4-8-18)22-13-11-21(12-14-22)15-16-24-19-9-5-2-6-10-19/h1-10H,11-17H2 |
InChI Key |
GCSSZZVRHQBJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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